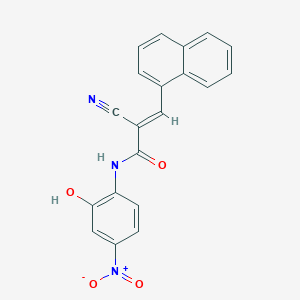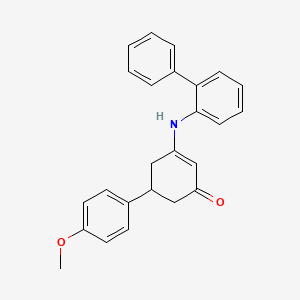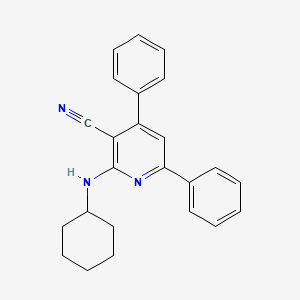
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyano-substituted amides. This compound is characterized by the presence of a cyano group, a hydroxy-nitrophenyl group, and a naphthyl group. These structural features suggest that the compound may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyano group: This can be achieved by the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the hydroxy-nitrophenyl group: This step may involve nitration of a phenol derivative followed by reduction to introduce the hydroxy group.
Attachment of the naphthyl group: This can be done through a Friedel-Crafts acylation reaction using a naphthalene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide would depend on its specific application. For example, if used as a biochemical probe, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-cyano-N-(4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-phenylprop-2-enamide: Replaces the naphthyl group with a phenyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the hydroxy and nitro groups on the phenyl ring, along with the naphthyl group, makes 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide unique. These functional groups can significantly influence its chemical reactivity, solubility, and interaction with biological targets, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C20H13N3O4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C20H13N3O4/c21-12-15(10-14-6-3-5-13-4-1-2-7-17(13)14)20(25)22-18-9-8-16(23(26)27)11-19(18)24/h1-11,24H,(H,22,25)/b15-10+ |
Clave InChI |
HMZYWRHJDVUWET-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)

![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)


![(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10877447.png)

![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)
![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
